molecular formula C13H9NOS B12643106 1-Aminothioxanthen-9-one CAS No. 40021-31-6

1-Aminothioxanthen-9-one

Cat. No.: B12643106
CAS No.: 40021-31-6
M. Wt: 227.28 g/mol
InChI Key: ZSSOUAIRYPTMIN-UHFFFAOYSA-N
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Description

1-Aminothioxanthen-9-one is a chemical compound with the molecular formula C13H9NOS. It is a derivative of thioxanthone, characterized by the presence of an amino group at the first position of the thioxanthone structure.

Preparation Methods

The synthesis of 1-Aminothioxanthen-9-one can be achieved through several methods. One common synthetic route involves the reaction of thioxanthone with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amino derivative .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. These methods often optimize reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

1-Aminothioxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert this compound to its reduced forms using reagents like sodium borohydride.

    Substitution: The amino group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

1-Aminothioxanthen-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Aminothioxanthen-9-one involves its interaction with molecular targets and pathways within biological systems. The amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

1-Aminothioxanthen-9-one can be compared with other similar compounds, such as:

    Thioxanthone: The parent compound, which lacks the amino group. Thioxanthone is used in photochemistry and as a photosensitizer.

    1-Chlorothioxanthen-9-one: A derivative with a chlorine atom instead of an amino group. It has different chemical properties and applications.

    2-Aminothioxanthen-9-one: Another amino derivative, but with the amino group at the second position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

40021-31-6

Molecular Formula

C13H9NOS

Molecular Weight

227.28 g/mol

IUPAC Name

1-aminothioxanthen-9-one

InChI

InChI=1S/C13H9NOS/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h1-7H,14H2

InChI Key

ZSSOUAIRYPTMIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC=C3S2)N

Origin of Product

United States

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